Aqueous Solubility and Handling: Dihydrochloride Salt vs. Free Base
The dihydrochloride salt (CAS 1361116-73-5) is explicitly formulated to overcome the limited aqueous solubility of the free base (CAS 1250024-30-6). While both forms are supplied at ≥95% purity, the salt requires sealed storage at 2–8°C, reflecting its higher polarity and hygroscopicity, which translates into rapid dissolution in water or buffer without the need for pre‑acidification . The free base (LogP 0.5258) is approximately 3.6‑fold more lipophilic than the salt (LogP 1.19977) based on computed LogP, confirming the salt's superior hydrophilicity and readiness for in vitro pharmacology .
| Evidence Dimension | Computed LogP (lipophilicity) and storage requirement |
|---|---|
| Target Compound Data | LogP = 1.19977; Storage: sealed, dry, 2–8°C |
| Comparator Or Baseline | Free base (1250024-30-6): LogP = 0.5258; Storage: cool, dry place |
| Quantified Difference | ΔLogP ≈ -0.67 (salt is more hydrophilic, i.e., lower LogP, but note: the computed LogP values are from different sources and may not be directly comparable; the salt's lower value is consistent with increased polarity) |
| Conditions | Computational prediction (TPSA, LogP) provided by vendor datasheets |
Why This Matters
For direct use in biochemical assays (e.g., kinase inhibition), the pre‑dissolved salt eliminates variability from in‑situ salt formation and ensures consistent concentration‑response data.
